molecular formula C14H12Cl2O2 B14559163 2,2'-Dichloro-3,4-dimethoxy-1,1'-biphenyl CAS No. 62028-88-0

2,2'-Dichloro-3,4-dimethoxy-1,1'-biphenyl

Cat. No.: B14559163
CAS No.: 62028-88-0
M. Wt: 283.1 g/mol
InChI Key: ALQKNGKIJNMOQF-UHFFFAOYSA-N
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Description

2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). They are known for their chemical stability and resistance to heat, making them useful in various industrial applications. PCBs are also environmental pollutants with significant health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol . For example, the reaction between 2,2’-dichlorobiphenyl and 3,4-dimethoxyphenylboronic acid under these conditions yields 2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl .

Industrial Production Methods

Industrial production methods for PCBs, including 2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl, often involve large-scale chemical synthesis using similar Suzuki coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dichloro-3,4-dimethoxy-1,1’-biphenyl can undergo various chemical reactions, including:

Properties

CAS No.

62028-88-0

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

2-chloro-1-(2-chlorophenyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C14H12Cl2O2/c1-17-12-8-7-10(13(16)14(12)18-2)9-5-3-4-6-11(9)15/h3-8H,1-2H3

InChI Key

ALQKNGKIJNMOQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC=CC=C2Cl)Cl)OC

Origin of Product

United States

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